

# Application Notes and Protocols: Preparing CCC-0975 Stock Solution in DMSO

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## Compound of Interest

Compound Name: CCC-0975

Cat. No.: B15609303

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**CCC-0975** is a disubstituted sulfonamide compound identified as a specific inhibitor of Hepatitis B Virus (HBV) cccDNA formation.<sup>[1][2]</sup> It interferes with the conversion of relaxed circular DNA (rcDNA) into covalently closed circular DNA (cccDNA), the persistent viral reservoir, by reducing the levels of cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).<sup>[1][3]</sup> **CCC-0975** does not directly inhibit viral polymerase activity but targets a crucial step in the establishment of the viral minichromosome in the nucleus of infected hepatocytes.<sup>[1][4]</sup> Accurate preparation of stock solutions is critical for obtaining reproducible results in cell-based assays and other experimental settings. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **CCC-0975** due to its excellent solubilizing capacity for both polar and nonpolar compounds.<sup>[3][5]</sup>

## Physicochemical and Biological Data

Properly characterizing a compound is the first step in successful experimental design. The key properties of **CCC-0975** are summarized below.

Property	Value	Reference
IUPAC Name	2-[benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-pyridin-4-ylmethyl-acetamide	[1]
Molecular Formula	C <sub>21</sub> H <sub>17</sub> ClF <sub>3</sub> N <sub>3</sub> O <sub>3</sub> S	[3]
Molecular Weight	483.89 g/mol	[3]
CAS Number	432018-03-6	[3]
Appearance	White to off-white solid	[3]
Mechanism of Action	Inhibits HBV cccDNA formation	[1][2]
EC <sub>50</sub> (HepDES19 cells)	10 µM	[1][3]
EC <sub>50</sub> (Primary Duck Hepatocytes)	3 µM	[1]

## Solubility and Stock Solution Recommendations

**CCC-0975** is highly soluble in DMSO. For most applications, a 10 mM stock solution is recommended as it provides a convenient concentration for subsequent dilutions into aqueous media for cell culture experiments.

Solvent	Recommended Max Concentration	Notes	Reference
DMSO	100 mg/mL (approx. 206 mM)	May require sonication. Use of new, anhydrous DMSO is critical as it is hygroscopic.	[3]
DMSO	10 mM	A standard, readily achievable concentration used in published studies.	[1]

## Experimental Protocol: Preparation of a 10 mM CCC-0975 Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution of **CCC-0975** in DMSO.

### 4.1 Materials and Equipment

- **CCC-0975** powder (CAS: 432018-03-6)
- Anhydrous/ultrapure Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Water bath sonicator (optional, but recommended)
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

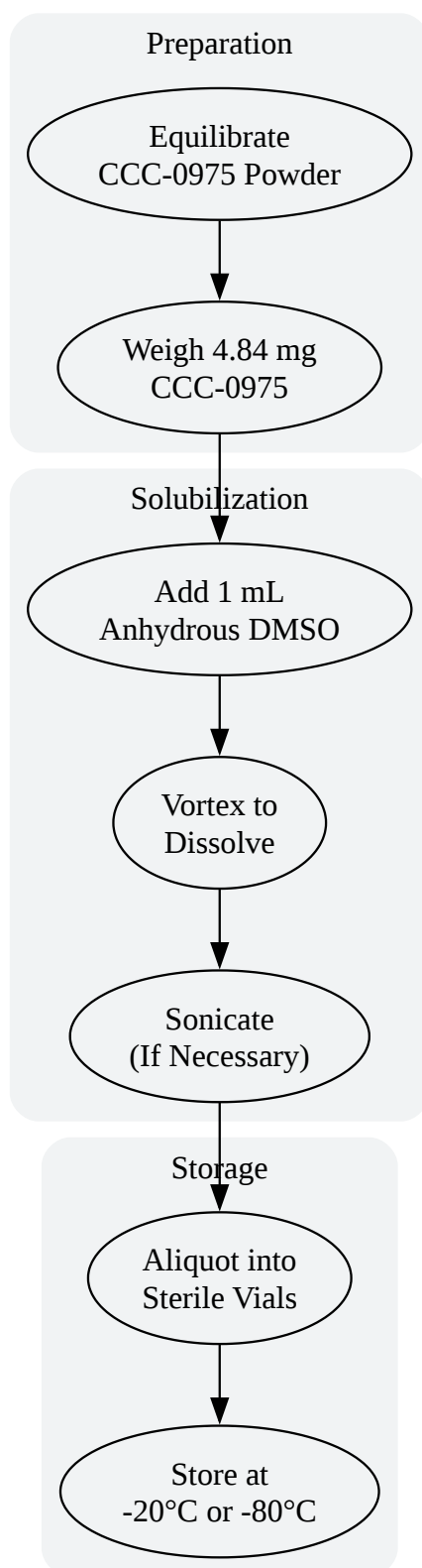
4.2 Calculation To prepare a 10 mM stock solution, the required mass of **CCC-0975** is calculated using its molecular weight (MW = 483.89 g/mol ).

- Formula:  $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Desired Volume (mL)} \times \text{MW (g/mol)}$
- Example for 1 mL of 10 mM stock:
  - $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 483.89 \text{ g/mol} = 4.8389 \text{ mg}$

### 4.3 Step-by-Step Procedure

- Preparation: Work in a clean, dry environment. Allow the **CCC-0975** powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

- Weighing: Accurately weigh out the calculated amount of **CCC-0975** powder (e.g., 4.84 mg) and place it into a sterile microcentrifuge tube or vial.
  - Note: For small quantities, it is often more accurate to add the solvent directly to the manufacturer's vial containing a pre-weighed amount of the compound.[\[6\]](#)
- Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for 4.84 mg) to the vial containing the **CCC-0975** powder.
- Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
- Sonication (Optional): If any particulates remain, place the vial in a water bath sonicator for 5-10 minutes to ensure complete dissolution.[\[3\]](#)
- Verification: Visually inspect the solution to ensure it is clear and free of any precipitate.



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Stock solution preparation workflow.

## Storage and Handling

Proper storage is crucial to maintain the stability and activity of the **CCC-0975** stock solution.

- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile tubes.
- Storage Temperature: Store the DMSO stock solution at -20°C for short-to-medium term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
- Light Protection: Store aliquots in a dark container or box, as **CCC-0975** may be light-sensitive.
- Container Type: Use polypropylene tubes or amber glass vials to store the solution.[7][8]

## Application in Cell Culture

When using the **CCC-0975** stock solution in cell-based assays, it is important to minimize the final concentration of DMSO, as it can be toxic to cells at higher concentrations.

- Working Dilutions: Prepare intermediate dilutions of the 10 mM stock in sterile culture medium immediately before use.
- Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity or off-target effects.[1]
- Example Dilution: To treat cells with 10 µM **CCC-0975**, you would perform a 1:1000 dilution of the 10 mM stock solution into the final culture volume (e.g., add 1 µL of 10 mM stock to 1 mL of medium). This results in a final DMSO concentration of 0.1%.

## Mechanism of Action Pathway

**CCC-0975** inhibits a key step in the maturation of the HBV genome within the nucleus of an infected hepatocyte. It prevents the formation of the stable cccDNA minichromosome, which is the transcriptional template for all viral RNAs.[4][9]

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fontcolor="#EA4335", color="#EA4335", style=bold]; }
```

Inhibition of HBV cccDNA formation by **CCC-0975**.

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